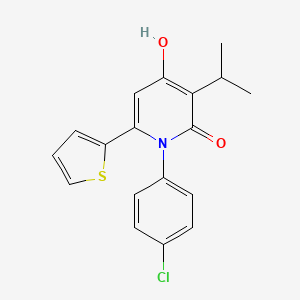
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone is a complex organic compound that features a pyridine ring substituted with a chlorophenyl group, an isopropyl group, and a thienyl group
準備方法
The synthesis of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution Reactions: The chlorophenyl, isopropyl, and thienyl groups are introduced through substitution reactions using suitable reagents and catalysts.
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents under controlled conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the pyridine ring.
Substitution: The chlorophenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
1-(4-chlorophenyl)-4-hydroxy-3-isopropyl-6-(2-thienyl)-2(1H)-pyridinone can be compared with similar compounds, such as:
1-(4-Chlorophenyl)-3-isopropyl-4-hydroxypyridine-2(1H)-one: Lacks the thienyl group, which may affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-3-isopropyl-6-(2-thienyl)pyridine-2(1H)-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
1-(4-Chlorophenyl)-3-methyl-6-(2-thienyl)-4-hydroxypyridine-2(1H)-one: Substitutes the isopropyl group with a methyl group, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C18H16ClNO2S |
|---|---|
分子量 |
345.8g/mol |
IUPAC名 |
1-(4-chlorophenyl)-4-hydroxy-3-propan-2-yl-6-thiophen-2-ylpyridin-2-one |
InChI |
InChI=1S/C18H16ClNO2S/c1-11(2)17-15(21)10-14(16-4-3-9-23-16)20(18(17)22)13-7-5-12(19)6-8-13/h3-11,21H,1-2H3 |
InChIキー |
PSVBANRAXKVPPB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C(N(C1=O)C2=CC=C(C=C2)Cl)C3=CC=CS3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


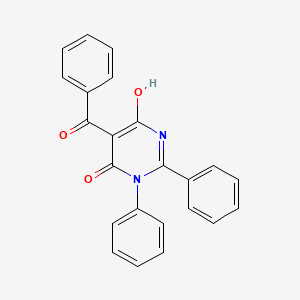

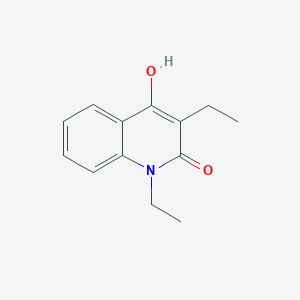
![4-hydroxy-6-methyl-3-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1188921.png)
![4-Hydroxy-6-phenyl-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione](/img/structure/B1188925.png)
![4-hydroxy-6-phenyl-7,8,9,10,11,12-hexahydro-2H-cycloocta[b]pyrano[2,3-d]pyridine-2,5(6H)-dione](/img/structure/B1188926.png)
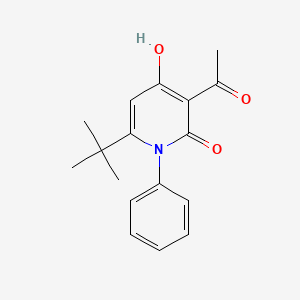
![1-({[4-(1-Adamantyl)-1,3-thiazol-2-yl]imino}methyl)-2-naphthol](/img/structure/B1188933.png)
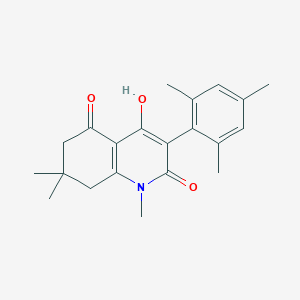
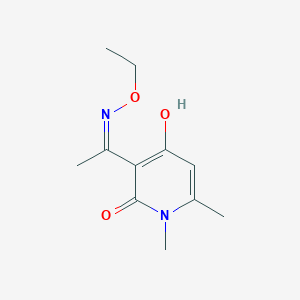
![2-hydroxy-3-mesityl-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B1188937.png)
